4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-[1-(2-PYRIDYLSULFANYL)ETHYL]-1,3,5-TRIAZIN-2-AMINE
Overview
Description
4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-[1-(2-PYRIDYLSULFANYL)ETHYL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-[1-(2-PYRIDYLSULFANYL)ETHYL]-1,3,5-TRIAZIN-2-AMINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids . The reaction conditions often include refluxing in ethanol or toluene at elevated temperatures, with catalysts such as p-toluenesulfonic acid monohydrate or FeCl3 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Green chemistry principles, such as the use of recyclable solvents and catalysts, are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-[1-(2-PYRIDYLSULFANYL)ETHYL]-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the quinoline and triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include various quinoline and triazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-[1-(2-PYRIDYLSULFANYL)ETHYL]-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It serves as a precursor for the synthesis of various industrial chemicals and catalysts.
Mechanism of Action
The mechanism of action of 4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-[1-(2-PYRIDYLSULFANYL)ETHYL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 2-hydroxyquinoline and 4-hydroxyquinoline share structural similarities and exhibit similar biological activities.
Triazine Derivatives: Compounds such as melamine and cyanuric acid are structurally related and used in various industrial applications.
Uniqueness
4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-[1-(2-PYRIDYLSULFANYL)ETHYL]-1,3,5-TRIAZIN-2-AMINE is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-6-(1-pyridin-2-ylsulfanylethyl)-1,3,5-triazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6S/c1-13(26-16-10-4-5-11-21-16)17-22-18(20)24-19(23-17)25-12-6-8-14-7-2-3-9-15(14)25/h2-5,7,9-11,13H,6,8,12H2,1H3,(H2,20,22,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUUJJPMKLOZBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC(=N1)N2CCCC3=CC=CC=C32)N)SC4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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